1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C15H21N3O2S2 and its molecular weight is 339.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Ligand Design and CNS Disorders
Compounds structurally similar to 4-((1H-pyrazol-1-yl)methyl)-1-((5-ethylthiophen-2-yl)sulfonyl)piperidine have been studied for their selectivity and potency as ligands for various receptors, such as the 5-HT7 receptor, which is implicated in central nervous system (CNS) disorders. For example, N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have demonstrated potential in the design of selective 5-HT7 receptor ligands. These compounds have been evaluated for their antidepressant-like and pro-cognitive properties in vivo, suggesting their utility in treating complex diseases with a polypharmacological approach (Canale et al., 2016).
Anticancer and Antimicrobial Activities
The synthesis and screening of novel heterocyclic compounds containing sulfonyl moieties, akin to the structure of interest, have highlighted their potential in antimicrobial and anticancer applications. For instance, derivatives of pyrazole sulfonamide have been synthesized and shown to possess significant biological activities. Such studies underscore the potential of sulfonamide derivatives in developing new therapeutic agents with favorable herbicidal, insecticidal, antibacterial, and anticancer activities (Wang et al., 2015).
Neuropharmacological Applications
Research into compounds with similar structural features has also extended into neuropharmacology, where they have been explored for their affinity and selectivity towards dopamine receptors. These studies have contributed to our understanding of the structural requirements for binding to specific neuronal receptors, offering a foundation for the development of novel therapeutic agents targeting neurological conditions (Rowley et al., 1997).
Development of Enzyme Inhibitors
Additionally, the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents, provides insights into the design of enzyme inhibitors. These compounds have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating the potential for the development of new anticancer drugs (Rehman et al., 2018).
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-2-14-4-5-15(21-14)22(19,20)18-10-6-13(7-11-18)12-17-9-3-8-16-17/h3-5,8-9,13H,2,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEOTBOHCNNICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.